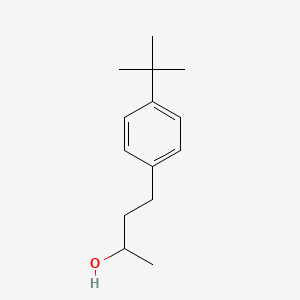
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H16BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and an isobutoxyethyl group attached to a benzene ring
準備方法
The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 2-bromoethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route may include the following steps
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The isobutoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and 3-fluorobenzene.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
類似化合物との比較
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-3-fluorobenzene: This compound lacks the isobutoxyethyl group, making it less complex and potentially less versatile in its applications.
1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: This compound has a methoxyethyl group instead of an isobutoxyethyl group, which may result in different chemical properties and reactivity.
1-(2-Chloro-1-isobutoxyethyl)-3-fluorobenzene:
特性
分子式 |
C12H16BrFO |
|---|---|
分子量 |
275.16 g/mol |
IUPAC名 |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-9(2)8-15-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
UUZRZRRLJZYCCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(CBr)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





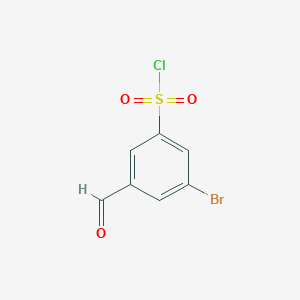
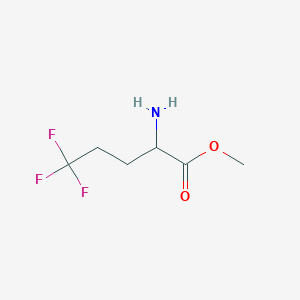

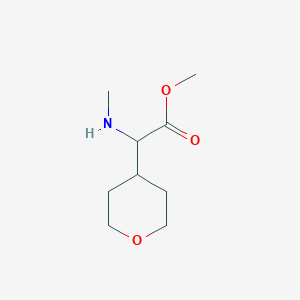


![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
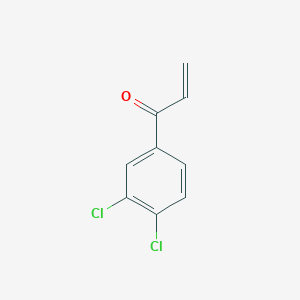
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
